molecular formula C36H63NO8 B3026371 N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide CAS No. 574738-16-2

N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide

Cat. No.: B3026371
CAS No.: 574738-16-2
M. Wt: 637.9 g/mol
InChI Key: JJKSFVGDPSOVJH-YAHKHYCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide is a structurally complex molecule featuring a tricyclo[3.3.1.1³,⁷]decane (adamantane-like) core linked to an acetamide group, a hydroxylated heptadecenyl chain, and a beta-D-galactopyranosyl sugar moiety. Its molecular formula is C₄₀H₆₉NO₈, with a molecular weight of 692.98 g/mol (calculated from ). The beta-D-galactopyranosyl group enhances hydrophilicity, while the long unsaturated heptadecenyl chain contributes to lipophilicity, creating an amphiphilic profile that may influence its pharmacokinetics .

Properties

IUPAC Name

2-(1-adamantyl)-N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H63NO8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-29(39)28(24-44-35-34(43)33(42)32(41)30(23-38)45-35)37-31(40)22-36-19-25-16-26(20-36)18-27(17-25)21-36/h14-15,25-30,32-35,38-39,41-43H,2-13,16-24H2,1H3,(H,37,40)/b15-14+/t25?,26?,27?,28-,29+,30+,32-,33-,34+,35+,36?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKSFVGDPSOVJH-YAHKHYCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CC23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CC23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H63NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1S,2R,3E)-1-[(β-D-Galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, mechanisms of action, and potential applications.

The compound's molecular formula is C42H81NO8C_{42}H_{81}NO_8, with a molecular weight of approximately 763.3 g/mol. Its structure includes a tricyclic core and a galactopyranosyl moiety, which may contribute to its biological interactions.

Research indicates that compounds with similar structural features often exhibit various biological activities, including anti-inflammatory and immunomodulatory effects. The presence of the galactopyranosyl group suggests potential interactions with cell surface receptors, which could influence cell signaling pathways.

Anticancer Activity

Studies have shown that compounds containing sugar moieties can enhance the cytotoxicity against cancer cells by modulating apoptosis and inhibiting cell proliferation. For instance, similar compounds have been reported to induce cell cycle arrest in various cancer cell lines, suggesting that N-[(1S,2R,3E)-... may exhibit comparable effects.

Cell Line Effect Reference
H.Ep. no. 2Cell cycle arrest
Leukemia L1210Induced apoptosis
Laryngeal carcinomaInhibition of proliferation

Immunomodulatory Effects

The compound's structural components may interact with immune cells, potentially enhancing immune responses or modulating inflammatory pathways. Compounds similar to this one have been shown to activate macrophages and increase cytokine production.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Study on Galactosylceramides : A study investigated the immunological effects of galactosylceramides in murine models, revealing enhanced T-cell activation and cytokine production upon treatment with galactosylated compounds.
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various galactosylated lipids on cancer cell lines, demonstrating significant reductions in viability and increased apoptosis rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of glycosylated tricyclodecane derivatives. Key structural analogs and their distinguishing features are discussed below.

Analog with Trisaccharide Glycosylation

A closely related compound, N-[(1S,2R,3E)-1-[[(O-α-D-galactopyranosyl-(1→4)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide, replaces the monosaccharide with a trisaccharide (α-D-galacto-β-D-galacto-β-D-gluco). This modification increases molecular weight (~1,050 g/mol) and hydrophilicity, likely reducing membrane permeability but improving water solubility. Such polysaccharide additions are common in marine-derived glycosides (e.g., salternamides), where sugar complexity correlates with receptor-binding specificity .

Sulfated Beta-D-Galactopyranosyl Analogs

Compounds like (15Z)-N-[(1S,2R,3E)-2-hydroxy-1-{[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl}heptadec-3-en-1-yl]tetracos-15-enamide () feature a 3-O-sulfo-beta-D-galactopyranosyl group. For example, sulfated glycosphingolipids exhibit enhanced binding to selectins in immune responses .

Variants with Modified Acyl Chains

A structural analog with a tetracosenamide (C24) chain instead of heptadecenyl (C17) () demonstrates how chain length and unsaturation impact properties. Longer chains increase lipophilicity (logP ~12 vs. ~9 for the target compound), favoring lipid membrane integration but reducing solubility. The (15Z) unsaturation in the tetracosenamide may also influence fluidity and oxidative stability .

Research Findings and Structural Analysis

NMR-Based Comparative Studies

highlights NMR as a critical tool for comparing analogs. Key findings include:

  • Region A (protons 39–44) : Chemical shifts in this region vary between the target compound and analogs, reflecting differences in the glycosyl group’s electronic environment. For instance, sulfation or additional glycosyl linkages deshield nearby protons, causing downfield shifts .
  • Region B (protons 29–36) : Shifts here correlate with acyl chain modifications. Longer chains or double bonds alter local magnetic anisotropy, detectable via ¹H and ¹³C NMR .

Comparative Data Table

Compound Glycosyl Group Acyl Chain Molecular Weight (g/mol) Key Properties
Target Compound Beta-D-galactopyranosyl C17:1 (3E) 692.98 Amphiphilic; moderate solubility in polar solvents
Trisaccharide Analog () α-D-Gal-(1→4)-β-D-Gal-(1→4)-β-D-Glc C17:1 (3E) ~1,050 High hydrophilicity; low membrane permeability
3-O-Sulfo-beta-D-galactopyranosyl Analog () 3-O-Sulfo-beta-D-galactopyranosyl C24:1 (15Z) ~890 Enhanced solubility; potential antiviral activity
N-Methyl-tricyclo[3.3.1.13,7]decane-1-acetamide () None Methyl 207.31 Highly lipophilic; limited bioactivity data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide
Reactant of Route 2
N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.